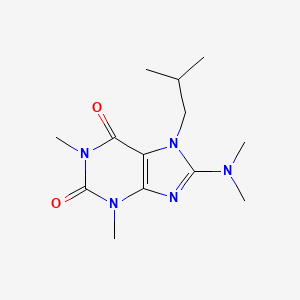

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has various applications in scientific research and is widely used in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Unusual Reaction with Trisamine

A study highlights the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in unexpected 8-dimethylamino-substituted products. This reaction underlines the potential for creating novel compounds with varied applications, emphasizing the complexity and versatility of reactions involving purine derivatives (Khaliullin & Shabalina, 2020).

Characterization of Impurities in 8-Chlorotheophylline

Research into the isolation and characterization of impurities in 8-chlorotheophylline utilized advanced chromatography and mass spectrometry. This study is crucial for understanding the purity and composition of pharmaceutical compounds, ensuring their safety and efficacy (Desai, Patel, & Gabhe, 2011).

Affinity and Evaluation of 8-Aminoalkyl Derivatives

Investigation into new 8-aminoalkyl derivatives of purine-2,6-dione explores their affinity for serotonin receptors and evaluates their potential psychotropic activity. This research is fundamental in the quest for new therapeutic agents addressing mental health disorders (Chłoń-Rzepa et al., 2013).

Cyclic Depsipeptides via Direct Amid Cyclization

The study on the formation of cyclic depsipeptides through direct amid cyclization of 3-(dimethylamino)-2,2-dimethyl-2H-azirine showcases the innovative approaches to synthesizing complex organic molecules. Such methodologies have broad implications in the development of peptides and depsipeptides with potential biological activity (Obrecht & Heimgartner, 1987).

Purine Alkaloids from Marine Sources

The discovery of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa emphasizes the significance of marine biodiversity in the search for novel compounds with potential pharmaceutical applications. This research not only expands the chemical space of purine derivatives but also highlights the therapeutic potential of natural products (Qi, Zhang, & Huang, 2008).

Mecanismo De Acción

Target of Action

The primary targets of 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are yet to be identified. The compound’s structure suggests it may interact with enzymes or receptors that recognize purine-like structures .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other purine analogs, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Purine analogs often play roles in nucleic acid metabolism and signal transduction

Pharmacokinetics

Similar compounds often exhibit good absorption and distribution, undergo hepatic metabolism, and are excreted in the urine .

Result of Action

Given its structural similarity to other purine analogs, it may interfere with DNA replication, RNA transcription, or signal transduction, leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound

Propiedades

IUPAC Name |

8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFQKTWKVHLTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)